Pimeclone hydrochloride
Overview
Description
Pimeclone hydrochloride is a compound known for its psychostimulant or respiratory stimulant properties . It was first synthesized in 1927 and is primarily sold in Europe under various trade names such as Karion and Spiractin . The compound’s chemical structure is characterized by a piperidinylmethyl group attached to a cyclohexanone ring .
Preparation Methods
Pimeclone hydrochloride can be synthesized through several synthetic routes. One common method involves the Mannich reaction, where piperidine, formaldehyde, and cyclohexanone are reacted together . The reaction is typically carried out at room temperature (25°C) with a stoichiometric amount of catalyst. The reaction mixture is monitored using thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is separated, dried, and recrystallized using acetonitrile .
Chemical Reactions Analysis
Pimeclone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pimeclone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and synthesis research.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.
Medicine: this compound is investigated for its potential therapeutic uses, especially in respiratory and psychostimulant treatments.
Industry: It is used in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of Pimeclone hydrochloride involves its interaction with specific molecular targets in the body. It acts on the central nervous system to exert its stimulant effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and uptake .
Comparison with Similar Compounds
Pimeclone hydrochloride can be compared with other similar compounds such as:
- 2-Benzylpiperidine
- 4-Benzylpiperidine
- Benzylpiperazine
- Propylhexedrine
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological effects. This compound is unique due to its specific combination of a piperidinylmethyl group and a cyclohexanone ring, which contributes to its distinct stimulant properties .
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)cyclohexan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13;/h11H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMVAYQVPLSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018812 | |
Record name | Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-09-2 | |
Record name | Pimeclone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006966092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC18727 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMECLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3FNT189RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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